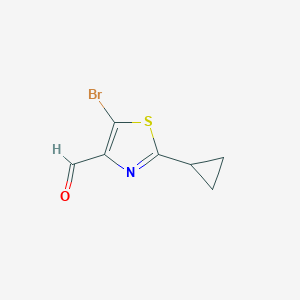

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde

描述

属性

IUPAC Name |

5-bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNOS/c8-6-5(3-10)9-7(11-6)4-1-2-4/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNBVAMIGSUZRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(S2)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde typically involves the reaction of thiazole derivatives with brominating agents. One common method is the bromination of 2-cyclopropyl-1,3-thiazole-4-carbaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

化学反应分析

Types of Reactions

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed

Substitution Reactions: Substituted thiazole derivatives.

Oxidation Reactions: 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid.

Reduction Reactions: 5-Bromo-2-cyclopropyl-1,3-thiazole-4-methanol.

科学研究应用

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

作用机制

The mechanism of action of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom and thiazole ring may also contribute to the compound’s biological activity by interacting with specific molecular targets and pathways .

相似化合物的比较

Structural and Molecular Differences

The following table summarizes key structural and molecular differences between the target compound and analogous thiazole/heterocyclic carbaldehydes:

Physical and Chemical Properties

- Melting Points: 2-Methyl-1,3-thiazole-4-carbaldehyde exhibits a melting point of 56–58°C, attributed to its smaller size and lack of bulky groups .

Reactivity :

- The bromine atom in this compound enables participation in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), similar to 5-bromo-2-methyl-4-thiazolecarbaldehyde .

- The aldehyde group in all compounds allows for nucleophilic additions (e.g., condensation to form hydrazones or imines), but steric effects from the cyclopropyl group in the target compound may slow such reactions compared to less bulky analogs .

- LogP and Solubility: 5-Bromo-2-methyl-4-thiazolecarbaldehyde has a LogP of 1.33, indicating moderate lipophilicity, while the cyclopropyl analog’s LogP is unrecorded but likely higher due to the nonpolar cyclopropyl group .

Critical Analysis of Substituent Effects

- Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at the aldehyde group, facilitating nucleophilic attacks. Cyclopropyl’s inductive electron donation may slightly counteract this effect .

- Ring System Differences : Thiadiazole derivatives (e.g., 5-cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde) exhibit distinct electronic properties due to additional nitrogen atoms, making them less comparable to thiazole-based compounds .

生物活性

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde is a thiazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of thiazole compounds that have been investigated for their potential therapeutic applications, particularly in oncology and infectious disease treatment.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom at the 5-position, a cyclopropyl group at the 2-position, and an aldehyde functional group at the 4-position of the thiazole ring. This unique arrangement contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells, disruption of cell cycle progression, and inhibition of tumor growth. For example, studies on similar thiazole compounds have shown that they can inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with varying IC50 values indicating their potency against these malignancies .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | Induction of apoptosis |

| 1,3,4-Thiadiazole Derivative | MCF-7 | 0.28 | Inhibition of tubulin polymerization |

| Cinnamic Acid Thiazole | SK-MEL-2 | 4.27 | Cytotoxicity via cell cycle arrest |

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. Thiazoles are known to interact with bacterial enzymes and disrupt metabolic pathways essential for bacterial growth. The specific activity against certain pathogens can be attributed to the structural features of the compound that allow it to bind effectively to target sites within microbial cells.

Structure-Activity Relationship (SAR)

The biological activity of thiazoles is highly dependent on their structural features. Modifications in substituents can lead to significant changes in potency and selectivity. For instance, the presence of halogen atoms or alkyl groups can enhance lipophilicity and improve membrane permeability, thereby increasing bioactivity .

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Bromine at C5 | Increased cytotoxicity |

| Cyclopropyl at C2 | Enhanced selectivity for cancer cells |

| Aldehyde at C4 | Critical for interaction with biological targets |

Case Studies

Several studies have highlighted the potential applications of thiazoles in drug development:

- Anticancer Studies : A study by Alam et al. evaluated a series of thiazole derivatives and found that compounds with specific substitutions exhibited potent anticancer activity against various human cancer cell lines .

- Antimicrobial Research : Another investigation focused on the antimicrobial efficacy of thiazoles against resistant strains of bacteria, demonstrating significant inhibitory effects compared to standard antibiotics.

常见问题

Basic Questions

Q. How can researchers optimize the synthesis of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde?

- Methodological Answer :

- Step 1 : Start with cyclopropane-thiazole precursors and employ regioselective bromination at the 5-position using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to minimize side reactions.

- Step 2 : Introduce the aldehyde group via Vilsmeier-Haack formylation, optimizing reaction time (4–6 hrs) and stoichiometry (1:1.2 ratio of substrate to POCl₃).

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>95% purity threshold).

- Key Considerations : Monitor reaction progress with TLC and adjust catalyst loading (e.g., Lewis acids like ZnCl₂) to enhance yield .

Q. What are the best practices for structural characterization of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data (<1.0 Å) to accurately locate bromine and cyclopropyl groups, which exhibit strong electron density .

- Spectroscopic Validation : Cross-validate with / NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and IR (C=O stretch ~1700 cm).

- Mass Spectrometry : Employ high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 260.96) .

Advanced Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, X-ray, and IR data to identify outliers. For example, if DFT-predicted shifts deviate from experimental values, re-optimize the computational model using solvent corrections (e.g., PCM for DMSO) .

- Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations to explain discrepancies in NOESY or - coupling constants .

- Error Analysis : Quantify systematic errors (e.g., crystal packing effects in X-ray vs. solution-state NMR) using Bayesian statistics .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Modeling : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity at the bromine site. Use B3LYP/6-311+G(d,p) basis sets for accuracy.

- Transition State Analysis : Map potential energy surfaces for Suzuki-Miyaura coupling to identify steric effects from the cyclopropyl group.

- Solvent Modeling : Incorporate implicit solvent models (e.g., SMD) to simulate reaction kinetics in THF or DMF .

Q. How should researchers design experiments to analyze regioselectivity in derivatization reactions?

- Methodological Answer :

- Competitive Experiments : Compare reaction outcomes using alternative nucleophiles (e.g., amines vs. thiols) under identical conditions.

- Isotopic Labeling : Use -labeled substrate to track bromine displacement pathways via radio-TLC.

- Kinetic Profiling : Conduct time-resolved UV-Vis spectroscopy to monitor intermediate formation (e.g., enolate vs. thiolate species) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。